4-(Heptyloxy)-2-hydroxybenzaldehyde
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Overview
Description
4-(Heptyloxy)-2-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a heptyloxy group at the para position and a hydroxyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+Heptyl BromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-(Heptyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(Heptyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
4-(Heptyloxy)-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and liquid crystals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The heptyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)-N-(aryl)benzaldimin-2-ols: These compounds have similar structural features and exhibit liquid-crystalline properties.
4-(Heptyloxy)phenyl isocyanate: Known for its reactivity with alcohols and amines, making it useful in polymer synthesis.
Uniqueness
4-(Heptyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its heptyloxy group also imparts specific physical and chemical properties that can be leveraged in various applications.
Properties
CAS No. |
89027-81-6 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-heptoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-9-17-13-8-7-12(11-15)14(16)10-13/h7-8,10-11,16H,2-6,9H2,1H3 |
InChI Key |
UGNJSDOBRITBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
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